Mycophenolic Acid-d3 Acyl-b-D-glucuronide

Description

Significance of AcMPAG as a Key Metabolite in Mycophenolic Acid Research

The clinical relevance of AcMPAG is underscored by its potential involvement in the adverse effects associated with MMF treatment. wikipedia.org As a reactive acyl glucuronide, it has been suggested that AcMPAG may contribute to toxicities such as gastrointestinal disturbances and leukopenia. nih.govwikipedia.org The formation of AcMPAG and its subsequent plasma concentrations show considerable interindividual variation, influenced by factors such as renal function, MPA disposition, and glucuronidation rates. nih.gov Studies have shown a strong negative correlation between AcMPAG concentrations and creatinine (B1669602) clearance, indicating that patients with impaired renal function may have higher exposure to this active metabolite. nih.gov

Furthermore, AcMPAG has been found to form covalent adducts with plasma proteins like albumin, which may serve as a marker for long-term exposure. nih.gov The cross-reactivity of AcMPAG in some immunoassays designed to measure MPA can also lead to an overestimation of the parent drug's concentration, highlighting the need for specific and accurate analytical methods to differentiate and quantify MPA and its metabolites. nih.gov

| Analytical Interference | Can cross-react in certain enzyme-multiplied immunoassay technique (EMIT) assays for MPA, potentially leading to inaccurate measurements of the parent drug. | nih.govnih.gov |

Academic Utility of Stable Isotope Labeled Mycophenolic Acid-d3 Acyl-β-D-Glucuronide (AcMPAG-d3)

In academic and clinical research, the precise quantification of analytes is paramount. Mycophenolic Acid-d3 Acyl-β-D-glucuronide (AcMPAG-d3) is a stable isotope-labeled version of AcMPAG, which serves as an invaluable tool for this purpose. medchemexpress.comlgcstandards.com Stable isotopes are non-radioactive atoms that contain extra neutrons, increasing their mass without significantly altering the chemical properties of the molecule. medchemexpress.commedchemexpress.com

The primary application of AcMPAG-d3 is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). jfda-online.comumn.edu In these quantitative assays, a known amount of the deuterated standard (AcMPAG-d3) is added to a biological sample (e.g., plasma or serum) at the beginning of the sample preparation process. jfda-online.com

Because AcMPAG-d3 has nearly identical physicochemical properties to the endogenous, non-labeled AcMPAG, it behaves similarly during extraction, chromatography, and ionization. medchemexpress.comjfda-online.com However, due to its higher mass, the mass spectrometer can distinguish it from the native analyte. By measuring the ratio of the signal from the native AcMPAG to the signal from the known quantity of the AcMPAG-d3 internal standard, researchers can achieve highly accurate and precise quantification. jfda-online.com This method effectively corrects for any variability or loss that may occur during sample handling and analysis, overcoming challenges like ion suppression in the mass spectrometer. umn.edu The use of AcMPAG-d3 is therefore essential for reliable pharmacokinetic studies that aim to understand the formation, distribution, and elimination of the AcMPAG metabolite, and for developing accurate therapeutic drug monitoring strategies. nih.govumn.edu

Table 2: Characteristics and Use of Mycophenolic Acid-d3 Acyl-β-D-Glucuronide (AcMPAG-d3)

| Attribute | Description | Reference(s) |

|---|---|---|

| Compound Type | Deuterium-labeled stable isotope of Mycophenolic Acid Acyl-β-D-glucuronide. | medchemexpress.comlgcstandards.com |

| Primary Application | Used as an internal standard for the quantitative analysis of AcMPAG in biological matrices. | jfda-online.com |

| Analytical Method | Primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. | jfda-online.comumn.edu |

| Function | Enables highly accurate and precise measurement by correcting for sample loss and matrix effects during analysis. | jfda-online.com |

| Research Utility | Crucial for pharmacokinetic research, studies on drug metabolism, and therapeutic drug monitoring to ensure accurate assessment of AcMPAG levels. | nih.govumn.edu |

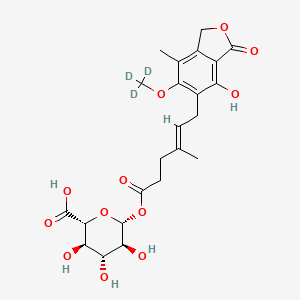

Structure

3D Structure

Properties

Molecular Formula |

C23H28O12 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m1/s1/i3D3 |

InChI Key |

QBMSTEZXAMABFF-WZSVHWEXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Derivation of Mycophenolic Acid D3 Acyl β D Glucuronide for Advanced Research Applications

Chemical Synthesis Methodologies of Acyl Glucuronides

The generation of an acyl glucuronide, such as Mycophenolic Acid-d3 Acyl-β-D-glucuronide, involves the formation of an ester linkage between the carboxylic acid group of the drug molecule (the aglycone) and the C1-hydroxyl group of D-glucuronic acid. This process can be achieved through several synthetic routes, including both chemical and enzymatic methods. nih.govhyphadiscovery.com

Chemical synthesis is the most common approach for producing these standards in required quantities. A prevalent method involves the use of a protected glucuronic acid donor, such as a methyl acetylated glucuronate bromide, which is coupled with the carboxylic acid of the aglycone. The synthesis of the non-deuterated Mycophenolic Acid Acyl-β-D-glucuronide (AcMPAG) often utilizes a multi-step process. acs.orguwm.edu A key strategy is the Mitsunobu reaction, which facilitates the condensation of the mycophenolic acid's free carboxylic acid with a suitably protected glucuronate derivative. acs.org Another established technique is the Koenigs-Knorr reaction, which typically involves a glycosyl halide and an alcohol in the presence of a heavy metal salt promoter, adapted for the formation of the acyl bond.

For the synthesis of the deuterated analog, the process would start with the already labeled Mycophenolic Acid-d3. This labeled precursor is then subjected to the same glucuronidation reaction. The stability of the acyl glucuronide product is a significant consideration, as these molecules are susceptible to hydrolysis and acyl migration, particularly at pH values away from a slightly acidic range (pH ~6.8). nih.gov

Enzymatic synthesis offers an alternative that mimics the biological pathway. This can be achieved using microsomal preparations from tissues like the liver or kidney, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes, or by using recombinant UGT enzymes. hyphadiscovery.comnih.gov While highly specific, enzymatic methods are often more suitable for producing smaller quantities for initial identification rather than for the large-scale synthesis required for reference standards. hyphadiscovery.com

Isotopic Labeling Strategies for Deuterated Analogs in Pharmacological Research

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. symeres.comchemicalsknowledgehub.com The introduction of deuterium into a drug molecule or its metabolite creates a "heavy" version that is chemically identical to the endogenous compound but has a distinct, higher molecular weight. nih.gov

Mycophenolic Acid-d3 Acyl-β-D-glucuronide is specifically designed as an internal standard for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The "d3" designation indicates that three hydrogen atoms in the mycophenolic acid portion of the molecule have been replaced by deuterium atoms. lgcstandards.com This is typically done on a metabolically stable position, such as a methoxy (B1213986) group, to prevent in-vivo exchange of the label. chemicalsknowledgehub.com The synthesis of the deuterated precursor, Mycophenolic Acid-d3, can be achieved through various methods, including the use of commercially available deuterated reagents like d3-iodomethane. chemicalsknowledgehub.com

The primary application of this deuterated standard is to correct for variability during sample preparation and analysis. nih.gov When added to a biological sample (e.g., plasma or urine) at a known concentration, it co-elutes with the non-labeled (endogenous) AcMPAG during chromatography. Because the two compounds are nearly identical physically, they experience the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer. nih.govnih.gov However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard, allowing for highly accurate and precise quantification. nih.govnih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to improve the accuracy, precision, and robustness of the analytical method. nih.gov

| Application Area | Purpose and Rationale | Example |

|---|---|---|

| Quantitative Bioanalysis (LC-MS/MS) | Serves as an ideal internal standard to correct for matrix effects and variability in sample processing and instrument response. The mass difference allows for precise differentiation from the endogenous analyte. nih.gov | Quantification of AcMPAG in patient plasma samples. |

| Drug Metabolism Studies | Allows for the tracing of metabolic pathways and helps in identifying and quantifying various metabolites formed from a parent drug. symeres.com | Investigating the conversion of MPA to its glucuronide metabolites. |

| Pharmacokinetic (PK) Studies | Used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug by enabling precise measurement of drug and metabolite concentrations over time. chemicalsknowledgehub.com | Defining the PK profile of Mycophenolic Acid and its acyl glucuronide metabolite. |

| Metabolic Stability Assays | In vitro studies using liver microsomes or hepatocytes to determine the rate of metabolic clearance, where the deuterated standard ensures accurate quantification of the remaining parent drug or formed metabolite. nih.gov | Assessing the stability of MPA in human liver microsome incubations. nih.gov |

Comprehensive Characterization and Purity Assessment for Research Standards

For Mycophenolic Acid-d3 Acyl-β-D-glucuronide to be effective as a research standard, its identity, purity, and isotopic enrichment must be rigorously confirmed. A combination of analytical techniques is employed for this comprehensive characterization.

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the molecular formula (C₂₃H₂₅D₃O₁₂). scbt.com Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which helps to confirm the structure of the molecule and the location of the label. For instance, in negative ion mode, the transition for the non-deuterated AcMPAG is often m/z 495 → 319; for the d3 analog, this parent ion would be shifted to m/z 498. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the compound. nih.gov By using a suitable column and mobile phase, the main compound can be separated from any starting materials, by-products, or degradation products. nih.gov The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks detected, often by a UV or MS detector. Purity levels for research standards are typically required to be high, often >95%. researchgate.net

Isotopic Purity Assessment: This analysis determines the percentage of the compound that is correctly labeled with the desired number of deuterium atoms versus molecules that may have fewer deuterium atoms or are unlabeled. This is also typically determined by mass spectrometry, by examining the isotopic distribution of the molecular ion cluster.

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic incorporation. | Accurate mass of the molecular ion (e.g., M-H)⁻, confirming the elemental composition C₂₃H₂₅D₃O₁₂. nih.govmedchemexpress.com |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and use in quantitative methods. | Characteristic fragmentation pattern and specific mass transitions for quantification (e.g., m/z 498 → fragment). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and location of deuterium label. | ¹H and ¹³C chemical shifts, coupling constants, and absence of proton signals at deuterated sites. nih.govuliege.be |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Separation of the target compound from impurities, providing a purity value (e.g., % area). nih.gov |

Advanced Analytical Methodologies for Mycophenolic Acid Acyl β D Glucuronide Quantification in Research Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of AcMPAG in research studies. Its high selectivity and sensitivity allow for accurate measurement even at low concentrations and in complex biological matrices like plasma, serum, and urine. nih.govumn.edu

Development and Optimization of LC-MS/MS Methods for Research Matrices

The development of robust LC-MS/MS methods for AcMPAG requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analytes from the biological matrix. Simple protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is a common and rapid approach. nih.govnih.gov For cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is also utilized. jyoungpharm.orgjyoungpharm.org Some advanced methods employ online SPE, which automates the sample cleanup process and integrates it directly with the chromatographic system, enhancing throughput. nih.gov For the analysis of free (unbound) drug concentrations, an ultrafiltration step is performed prior to protein precipitation to separate the protein-bound fraction. nih.gov

Chromatographic Separation: Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or C8. nih.govnih.gov Ultra-high performance liquid chromatography (UPLC) or ultra-performance liquid chromatography (UPLC) systems are frequently employed to achieve rapid and high-resolution separations, with total run times often as short as a few minutes. nih.govnih.gov Gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., methanol or acetonitrile) is standard practice. jyoungpharm.orgnih.gov The gradient conditions are optimized to ensure baseline separation of AcMPAG from MPA, the isomeric MPAG, and other potential interferences.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.govdocumentsdelivered.com Positive electrospray ionization (ESI) is commonly the chosen ionization mode. nih.gov The MRM transitions are carefully selected by optimizing the precursor ion (typically the protonated molecule [M+H]⁺) and the most stable and abundant product ions generated through collision-induced dissociation. For instance, one study monitored the transition of m/z 497.2 to 207.2 for AcMPAG. It is crucial to manage in-source fragmentation, where metabolites can revert to the parent drug, by optimizing parameters like cone voltage to prevent analytical interference. nih.gov

Application of Mycophenolic Acid-d3 Acyl-β-D-Glucuronide as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to achieving high accuracy and precision in LC-MS/MS assays. Mycophenolic Acid-d3 Acyl-β-D-glucuronide (AcMPAG-d3) serves as an ideal internal standard for the quantification of AcMPAG.

An SIL-IS is a form of the analyte in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N). AcMPAG-d3 is chemically identical to AcMPAG and co-elutes chromatographically, but it is distinguishable by its higher mass. sigmaaldrich.com This co-elution ensures that any variations during sample preparation (e.g., extraction loss) and analysis (e.g., ion suppression or enhancement in the mass spectrometer source) affect both the analyte and the internal standard to the same degree. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to more reliable and reproducible results.

In practice, a known concentration of the SIL-IS, such as AcMPAG-d3, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. jyoungpharm.orgnih.gov The use of deuterated internal standards for MPA (MPA-d3) and its main metabolite (MPAG-d3) is also a standard practice in methods that simultaneously quantify all three compounds. nih.govjyoungpharm.orgnih.gov

Validation Parameters (e.g., Specificity, Sensitivity, Linearity, Precision, Accuracy) in Research Settings

For an LC-MS/MS method to be considered reliable for research, it must undergo rigorous validation according to established guidelines. Key validation parameters include specificity, sensitivity, linearity, precision, and accuracy.

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of AcMPAG, this means ensuring no interference from endogenous matrix components, other metabolites like MPAG, or co-administered drugs. nih.gov Chromatographic separation of isomers is essential.

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For AcMPAG, reported LLOQs in plasma are often in the low ng/mL range, for example, 0.025 µg/mL (25 ng/mL) or 0.156 µg/mL (156 ng/mL). nih.govnih.gov

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for AcMPAG typically show excellent linearity, with correlation coefficients (r or r²) greater than 0.99. nih.govdocumentsdelivered.comelsevierpure.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (CV%). Accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal value. For AcMPAG, intra- and inter-day precision values are generally required to be below 15%, with accuracies within 85-115%. nih.govnih.govdocumentsdelivered.com

The table below summarizes validation parameters from various published LC-MS/MS methods for AcMPAG.

| Parameter | Study 1 nih.gov | Study 2 nih.govdocumentsdelivered.com | Study 3 elsevierpure.com | Study 4 nih.gov |

|---|---|---|---|---|

| Matrix | Human Plasma | Serum | Dried Blood Spot | Human Plasma & Urine |

| Linearity Range (µg/mL) | 0.025–3 | 0.5–30.0 | 0.125–10 | 0.156–10 |

| Correlation Coefficient (r or r²) | Not specified | ≥ 0.990 | ≥ 0.999 | Not specified |

| LLOQ (µg/mL) | 0.025 | 0.5 | 0.125 | 0.156 |

| Intra-day Precision (CV%) | < 15% | ≤ 6.9% | < 14.6% | 1.6–8.6% |

| Inter-day Precision (CV%) | < 15% | ≤ 14.5% | < 14.6% | 1.6–8.6% |

| Accuracy (%) | 85.73–102.01 | Not specified | Within ±11.9% | 94.4–104.7 |

High-Performance Liquid Chromatography (HPLC) Techniques for Research Purposes

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography with ultraviolet (HPLC-UV) detection was the primary method for quantifying MPA and its metabolites. nih.gov While less sensitive and specific than LC-MS/MS, HPLC-UV methods are still valuable in certain research contexts due to their robustness and lower cost.

These methods also typically use reversed-phase chromatography with C18 columns. medpharmres.com Sample preparation often involves protein precipitation followed by centrifugation. Detection is performed at a UV wavelength where the compounds absorb light, commonly around 215 nm or 254 nm. Gradient elution is necessary to separate MPA, MPAG, and AcMPAG. One study described a method where MPA and MPAG were quantified, noting that under modified gradient conditions, the acyl glucuronide could also be measured.

The main limitation of HPLC-UV is the potential for interference from other compounds in the matrix that absorb at the same wavelength. Furthermore, it lacks the ability to use a co-eluting stable isotope-labeled internal standard, which is a key advantage of mass spectrometric detection. Instead, a structurally similar but different compound is used as the internal standard. nih.gov The sensitivity is also lower, with detection limits for MPA reported at 0.01-0.03 mg/L, which may be insufficient for studies requiring measurement of low AcMPAG concentrations.

Comparative Analysis of Analytical Platforms in Research Methodologies

The choice between LC-MS/MS and HPLC-UV for the quantification of AcMPAG in research depends on the specific requirements of the study. Each platform has distinct advantages and disadvantages.

| Feature | LC-MS/MS | HPLC-UV |

|---|---|---|

| Specificity | Very High: Based on both retention time and mass-to-charge ratio (MRM). nih.gov Minimizes interference. umn.edu | Moderate: Based on retention time and UV absorbance. Susceptible to interference from co-eluting compounds. nih.gov |

| Sensitivity (LLOQ) | Very High: Capable of reaching low ng/mL levels, essential for minor metabolites like AcMPAG. nih.govnih.gov | Lower: Typically in the high ng/mL to µg/mL range. |

| Internal Standard | Ideal: Uses co-eluting stable isotope-labeled internal standards (e.g., AcMPAG-d3) for optimal correction of matrix and system variability. jyoungpharm.orgnih.gov | Sub-optimal: Relies on a different chemical entity as an internal standard, which may not behave identically to the analyte. nih.gov |

| Throughput | High: Modern UPLC systems allow for very short run times (2-6 minutes). nih.govnih.gov | Lower: Chromatographic runs are often longer to ensure adequate separation for UV detection (e.g., >15 minutes). medpharmres.com |

| Cost & Complexity | High: Instruments are expensive to purchase and maintain; requires specialized expertise. | Lower: More accessible and less complex to operate and maintain. nih.gov |

Metabolic Pathways and Enzymatic Biotransformation Research of Mycophenolic Acid Acyl β D Glucuronide

Formation of AcMPAG via Glucuronidation: Role of UDP-Glucuronosyltransferase (UGT) Enzymes

The primary metabolic pathway for mycophenolic acid involves glucuronidation, a Phase II metabolism reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process results in the formation of two main glucuronide metabolites: the pharmacologically inactive phenolic glucuronide (MPAG) and the reactive acyl glucuronide (AcMPAG). nih.govnih.gov While MPAG is the major metabolite, AcMPAG is formed in smaller quantities, typically less than 10% of the total metabolites. nih.gov The formation of these glucuronides occurs predominantly in the liver, but also in other tissues like the kidney and intestine. nih.govnih.govnih.gov The UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the carboxyl group of MPA, resulting in the formation of AcMPAG. nih.govresearchgate.net

Research using heterologously expressed UGT isoforms has identified UGT2B7 as the principal enzyme responsible for the formation of AcMPAG. nih.gov Studies with a panel of 10 recombinant UGT isoforms demonstrated that UGT2B7 was the most efficient in producing AcMPAG. nih.gov Other isoforms, such as UGT1A1 and UGT2B4, showed much lower activity in its formation.

In contrast, the formation of the major metabolite, MPAG, is primarily catalyzed by UGT1A9, with contributions from UGT1A7, UGT1A8, and UGT1A10. nih.govnih.gov Chemical inhibition studies in human liver microsomes (HLM) using azidothymidine, a selective inhibitor for UGT2B7, moderately reduced AcMPAG production by about 25%, further supporting the significant role of this isoform in hepatic AcMPAG formation. nih.gov While UGT1A8 variants have been shown to affect the formation of both MPAG and AcMPAG, UGT2B7 remains the main enzyme identified in AcMPAG biosynthesis. nih.gov

| UGT Isoform | Primary Metabolite Formed from MPA | Relative Activity in AcMPAG Formation | Key Tissue Expression |

|---|---|---|---|

| UGT2B7 | AcMPAG | High | Liver, Kidney, Intestine nih.gov |

| UGT1A9 | MPAG | Very Low / Negligible | Liver, Kidney nih.govnih.gov |

| UGT1A8 | MPAG | Low (activity affected by variants) nih.gov | Intestine, Liver nih.govnih.gov |

| UGT1A1 | MPAG | Very Low | Liver |

| UGT2B4 | - | Very Low | Liver |

Kinetic studies have been performed to characterize the efficiency of the UGT isoforms in metabolizing MPA. For the formation of AcMPAG, UGT2B7 has been identified as the most efficient enzyme. In studies using recombinant UGTs, the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, was determined for the competent isoforms.

For the primary AcMPAG-forming enzyme, UGT2B7, kinetic parameters have been established. In parallel, the kinetics for the formation of the major metabolite, MPAG, by UGT1A9 showed a Kₘ of 0.16 mM, which is very close to the Kₘ observed in human liver microsomes (0.18 mM), highlighting its primary role in MPAG synthesis. nih.gov The biosynthesis of AcMPAG is a direct enzymatic conjugation where the carboxyl group of MPA attacks the UDP-glucuronic acid cofactor, a reaction catalyzed within the active site of the UGT2B7 enzyme.

| Enzyme/System | Metabolite | Kₘ (μM) | Reference |

|---|---|---|---|

| Recombinant UGT1A9 | MPAG | 160 | nih.gov |

| Human Liver Microsomes (HLM) | MPAG | 180 | nih.gov |

| Recombinant ABHD10 | MPA (from AcMPAG) | 100.7 ± 10.2 | nih.gov |

| Human Liver Cytosol (HLC) | MPA (from AcMPAG) | 128.2 ± 16.9 | nih.gov |

| Human Liver Microsomes (HLM) | MPA (from AcMPAG) | 144.9 ± 25.1 | nih.gov |

Deconjugation and Hydrolysis of AcMPAG: Role of β-Glucuronidase Activity

AcMPAG can undergo deconjugation, or hydrolysis, back to its parent compound, MPA. nih.gov Initially, it was thought that β-glucuronidases, enzymes that typically cleave glucuronide conjugates, were responsible for this reaction. However, studies have shown that recombinant β-glucuronidase does not effectively catalyze the hydrolysis of AcMPAG. researcher.life While treatment with β-glucuronidase leads to the complete disappearance of the phenolic glucuronide (MPAG), it only reduces the amount of AcMPAG by approximately 30%. nih.gov This suggests that other enzymes are primarily responsible for AcMPAG deconjugation. AcMPAG is notably labile under alkaline conditions, which can be used to hydrolyze it chemically, distinguishing it from the stable MPAG. nih.gov

Mechanistic investigations revealed that the deconjugation of AcMPAG is not primarily mediated by typical β-glucuronidase activity. nih.govresearcher.life The AcMPAG molecule contains an ester bond linking MPA to glucuronic acid. The enzyme responsible for its hydrolysis acts as a serine esterase, targeting this ester linkage. nih.gov This is distinct from the action of β-glucuronidase on MPAG, which cleaves a more stable ether linkage. The catalytic mechanism involves a classic catalytic triad (B1167595) (Ser-His-Asp) within the enzyme's active site, which facilitates the hydrolysis of the ester bond. nih.gov

The key enzyme responsible for the deconjugation of AcMPAG in the human liver has been identified as α/β hydrolase domain containing 10 (ABHD10). nih.govwikipedia.org This enzyme was purified from human liver cytosol and identified via amino acid sequence analysis. nih.gov Recombinant ABHD10, expressed in Sf9 cells, was shown to efficiently deglucuronidate AcMPAG. nih.govresearcher.life Immunoblot analysis confirmed the presence of ABHD10 protein in both human liver microsomes and cytosol. nih.gov

The deglucuronidation activity of AcMPAG by recombinant ABHD10 and human liver preparations is potently inhibited by serine esterase inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) and bis-p-nitrophenylphosphate (BNPP), confirming its classification as a serine esterase. nih.gov ABHD10 specifically hydrolyzes acyl glucuronides with ester bonds and does not act on phenolic glucuronides like MPAG. nih.gov The kinetic properties of recombinant ABHD10 were found to be similar to those observed in human liver homogenates, cytosol, and microsomes, solidifying its role as the primary enzyme for AcMPAG deglucuronidation in the human liver. nih.gov

| Inhibitor | Enzyme Class Targeted | Effect on AcMPAG Deglucuronidation |

|---|---|---|

| PMSF (Phenylmethylsulfonyl fluoride) | Serine Esterase Inhibitor | Potent Inhibition nih.gov |

| BNPP (Bis-p-nitrophenylphosphate) | Serine Esterase Inhibitor | Potent Inhibition nih.gov |

| AgNO₃ (Silver Nitrate) | - | Potent Inhibition nih.gov |

| CdCl₂ (Cadmium Chloride) | - | Potent Inhibition nih.gov |

| CuCl₂ (Copper(II) Chloride) | - | Potent Inhibition nih.gov |

| DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) | - | Potent Inhibition nih.gov |

Comparative Metabolism of AcMPAG Across Preclinical Species and In Vitro Models

The metabolism of MPA to its glucuronide conjugates has been compared across different human tissues and in preclinical models using in vitro systems such as liver, kidney, and intestinal microsomes. nih.govnih.gov These studies reveal tissue-specific differences in metabolic activity.

Human liver microsomes (HLM), kidney microsomes (HKM), and intestinal microsomes (HIM) all demonstrate the ability to form both MPAG and AcMPAG. nih.govnih.gov

MPAG Formation: The efficiency of MPAG formation was found to be greater in HKM compared to HLM. nih.gov

AcMPAG Formation: Conversely, AcMPAG formation was greater in HLM than in HKM. nih.gov

Chemical inhibition studies further highlight these tissue-specific differences. Propofol (a UGT1A9 inhibitor) significantly decreased MPAG formation in HLM, HKM, and HIM, but had no significant effect on AcMPAG formation in any of the tissues. Azidothymidine (a UGT2B7 inhibitor) moderately inhibited AcMPAG formation in HLM and HKM but showed no inhibition in HIM. Studies using induced rat liver microsomes have also been part of the investigation to identify the UGT isoforms involved in MPA glucuronidation, providing a point of comparison to human systems. nih.gov These comparative in vitro studies are essential for extrapolating data from preclinical safety studies to humans. researchgate.netnih.gov

| Microsomal Preparation | Relative Efficiency of MPAG Formation | Relative Efficiency of AcMPAG Formation | Reference |

|---|---|---|---|

| Human Liver (HLM) | High | Highest | nih.gov |

| Human Kidney (HKM) | Highest | High | nih.gov |

| Human Intestine (HIM) | Lowest | Lowest | nih.gov |

Influence of Excipients and Metabolic Modulators on AcMPAG Biotransformation in Research Models

The biotransformation of mycophenolic acid (MPA) into its metabolites, including the pharmacologically active mycophenolic acid acyl-β-D-glucuronide (AcMPAG), is a complex process influenced by various factors. In research models, excipients used in pharmaceutical formulations and co-administered metabolic modulators have been shown to significantly alter the metabolic pathways of MPA, thereby affecting the formation and disposition of AcMPAG. These interactions are primarily centered around the modulation of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, which is the main enzyme responsible for the acyl-glucuronidation of MPA. nih.govnih.gov

Influence of Excipients

Pharmaceutical excipients, often considered inert substances, can have a profound impact on drug metabolism. nih.gov Research using in vitro models, such as liver and intestinal microsomes, has begun to elucidate these effects on AcMPAG formation.

One notable excipient studied is polyethylene (B3416737) glycol 400 (PEG400), a common solvent in pharmaceutical preparations. nih.govnih.gov In vitro experiments using rat liver and intestinal microsomes have demonstrated that PEG400 can increase the metabolic activity of UGTs. mdpi.com This leads to an elevated concentration of both the phenolic glucuronide (MPAG) and AcMPAG. mdpi.com The findings suggest that PEG400 accelerates the metabolism of MPA, which could alter the pharmacokinetic profile of its metabolites. mdpi.com While the study confirmed an increase in AcMPAG concentration in the presence of PEG400, detailed quantitative data on the dose-dependent effect was not extensively provided. mdpi.com

Table 1: Effect of PEG400 on AcMPAG Formation in Rat Microsomes

| Research Model | Excipient | Observed Effect on AcMPAG Formation | Reference |

| Rat Liver Microsomes | PEG400 | Elevated concentration | mdpi.com |

| Rat Intestinal Microsomes | PEG400 | Elevated concentration | mdpi.com |

Influence of Metabolic Modulators

Metabolic modulators, such as co-administered immunosuppressants and corticosteroids, can significantly influence the enzymatic biotransformation of MPA to AcMPAG. These interactions are critical in clinical settings and have been investigated in various research models.

Corticosteroids (Prednisolone): Prednisolone (B192156), the active metabolite of prednisone, is a corticosteroid often used in conjunction with MPA. In vitro studies using human hepatocytes have shown that prednisolone can induce the enzymatic activity of UGTs, specifically the UGT1A9 and UGT2B7 isoforms. nih.gov The induction of UGT2B7 is particularly relevant as it directly leads to an increased formation of AcMPAG. nih.gov This suggests that the presence of corticosteroids can enhance the metabolic conversion of MPA to its acyl-glucuronide metabolite. nih.gov

Table 2: Effect of Prednisolone on UGT2B7 Activity and AcMPAG Formation

| Research Model | Metabolic Modulator | Effect on UGT2B7 | Implied Effect on AcMPAG Formation | Reference |

| Human Hepatocytes | Prednisolone | Induction of activity | Increased formation | nih.gov |

| Rat Liver Microsomes | Corticosteroids | Induction of activity | Increased production | nih.gov |

Table 3: Effect of Cyclosporine on MPA Glucuronidation and Metabolite Transport

| Research Model | Metabolic Modulator | Observed Effect | Reference |

| Human Hepatocytes | Cyclosporine | No induction of UGT activity | nih.gov |

| Human Hepatocytes | Cyclosporine | Inhibition of OATP1B1 and OATP1B3-mediated MPAG transport | nih.gov |

| Perfused Rat Liver | Cyclosporine | Inhibition of hepatic glucuronidation of MPA | researchgate.net |

| Perfused Rat Liver | Cyclosporine | Reduced biliary excretion of AcMPAG | researchgate.net |

Pharmacokinetic and Disposition Research of Mycophenolic Acid Acyl β D Glucuronide in Preclinical Models

Absorption and Distribution Studies in In Vivo Research Models (e.g., Rodents, Large Animals)

Research in preclinical models, primarily rats, has been fundamental in elucidating the absorption and distribution characteristics of AcMPAG. Following the administration of mycophenolate mofetil (MMF), the prodrug of MPA, AcMPAG is formed systemically. nih.gov

Distribution studies in rats have shown that while MPA is the predominant species in plasma, its metabolites, including AcMPAG, have significant tissue penetration. nih.gov The kidney, being a key organ for both the formation and excretion of AcMPAG, is hypothesized to have relatively high concentrations of this metabolite. nih.gov This has been a focal point of research to understand potential organ-specific effects.

In a study involving Wistar rats treated with MMF, researchers identified several protein targets of AcMPAG in kidney tissue. nih.govresearchgate.net This suggests that AcMPAG is distributed to the kidneys where it can form covalent adducts with various proteins. nih.govresearchgate.net The identified target proteins were predominantly cytosolic, including metabolic enzymes and antioxidant proteins, indicating that AcMPAG is distributed within the intracellular space of renal cells. nih.gov

| Tissue | Finding | Implication |

| Kidney | AcMPAG forms covalent adducts with cytosolic proteins. nih.govresearchgate.net | Potential for localized pharmacological or toxicological effects in the kidney. |

| Liver | Site of AcMPAG formation via glucuronidation. unc.edu | Central organ for AcMPAG metabolism and disposition. |

| Intestine | Potential site for reabsorption after biliary excretion. nih.gov | Contributes to enterohepatic recirculation and overall systemic exposure. |

| Plasma | AcMPAG is present as a metabolite of MPA. nih.gov | Systemic circulation allows for distribution to various tissues. |

Systemic Exposure and Elimination Profiles in Research Subjects

The systemic exposure and elimination of AcMPAG in preclinical models are characterized by significant variability and are influenced by the disposition of the parent drug, MPA. nih.gov In rats, after oral administration of MMF, AcMPAG is one of the major metabolites detected in plasma, alongside the phenolic glucuronide (MPAG). nih.gov

The elimination of AcMPAG is complex. It is subject to renal excretion, but also biliary excretion into the intestine. unc.edu The rate of elimination can be influenced by factors such as renal function. nih.gov Studies in rats have been crucial for developing pharmacokinetic models that describe the formation and elimination of AcMPAG from the central compartment (plasma). nih.gov These models often incorporate the conversion of MPA to AcMPAG and its subsequent elimination. nih.gov

| Parameter | Value/Observation | Research Model Context |

| Mean Elimination Rate Constant (kel) | 0.206 h⁻¹ nih.gov | Population pharmacokinetic analysis in subjects receiving mycophenolate. |

| Formation | Produced from the central compartment (plasma) following MPA glucuronidation. nih.gov | Part of a two-compartment model for MPA pharmacokinetics. |

| Elimination Pathways | Biliary excretion and renal excretion. unc.edu | Key routes of clearance from the body. |

| Influencing Factors | Glomerular filtration rate can influence AcMPAG levels. nih.gov | Renal function is a significant covariate in its elimination. |

Enterohepatic Recirculation Mechanisms in Preclinical Contexts

Enterohepatic recirculation is a significant process affecting the pharmacokinetics of MPA and its glucuronide metabolites, including AcMPAG. nih.gov This process involves the excretion of the glucuronide metabolite into the bile, its passage into the intestine, and subsequent hydrolysis back to the parent compound by gut microflora, which can then be reabsorbed. researchgate.netnih.gov

In preclinical models like rats, which lack a gallbladder, bile flows continuously into the intestine, potentially leading to repeated cycles of recirculation. acs.org AcMPAG that is excreted into the bile can be deconjugated in the intestine, releasing MPA to be reabsorbed into the portal circulation. researchgate.net This can create secondary peaks in the plasma concentration-time profile of MPA and prolong its apparent half-life. acs.org

Research on Protein Binding and its Influence on AcMPAG Disposition

The binding of drugs and their metabolites to plasma proteins, primarily albumin, can significantly influence their distribution and elimination. While the protein binding of MPA is well-characterized (around 97%), the binding of its metabolites is also an area of investigation. nih.gov

AcMPAG is known to covalently bind to proteins, forming adducts. nih.gov This irreversible binding can impact its disposition. Research has shown that AcMPAG forms adducts with plasma albumin. nih.gov The formation of these adducts can serve as a marker for long-term exposure to AcMPAG. nih.gov

Mechanistic and Cellular Activity Research of Mycophenolic Acid Acyl β D Glucuronide

In Vitro Cellular Proliferation Studies and Underlying Mechanisms

AcMPAG has demonstrated significant antiproliferative effects in various in vitro models, acting through mechanisms that are not solely dependent on the canonical IMPDH inhibition pathway.

A growing body of evidence points to antiproliferative mechanisms for AcMPAG that are independent of IMPDH inhibition. nih.gov A key finding in this area is that the addition of guanosine (B1672433) triphosphate (GTP), which should reverse the effects of IMPDH inhibition, fails to completely restore cellular proliferation in the presence of AcMPAG. researchgate.net This observation strongly suggests that at least one other mechanism is at play. researchgate.net Subsequent research has focused on identifying these alternative pathways, with interactions involving cellular structural proteins emerging as a significant area of investigation. researchgate.netnih.gov

Interaction with Structural Proteins and Cellular Components

AcMPAG's ability to interact with and modify cellular proteins represents a critical aspect of its biological activity, distinct from its effect on nucleotide synthesis.

A proposed mechanism for the IMPDH-independent antiproliferative effects of AcMPAG is its interaction with tubulin. nih.gov In vitro studies using bovine tubulin demonstrated that AcMPAG can induce tubulin polymerization in the presence of GTP. nih.gov Disorganized polymerization of tubulin, a key component of the cellular cytoskeleton, can disrupt the cell cycle and prevent cellular progression. nih.gov This effect was found to be dose-dependent and significantly more potent—approximately 2.5 times stronger—than that of the parent compound, MPA. nih.gov

Table 1: Comparative Effects on Tubulin Polymerization in an In Vitro System

| Compound | Concentration(s) Tested | Effect on Tubulin Polymerization | Relative Potency |

|---|---|---|---|

| AcMPAG | 1.0-100 µM | Induces polymerization; dose-dependent | ~2.5-fold stronger than MPA |

| MPA | 100 µM | Induces polymerization | Weaker than AcMPAG |

| MPAG (phenolic glucuronide) | 100 µM | No effect observed | Inactive |

| Paclitaxel (Control) | 10 µM | Strong induction of polymerization | Stronger than AcMPAG |

Data sourced from a 2009 study on the in vitro effects of AcMPAG on bovine tubulin. nih.gov

AcMPAG is known to be chemically reactive, leading to the formation of covalent adducts with various proteins. researchgate.netnih.govnih.gov This covalent binding is considered a potential initiating event for cellular toxicity. nih.govnih.gov Research has identified several specific protein targets in various tissues.

In rat liver and colon tissues, AcMPAG has been shown to form adducts with essential proteins involved in controlling the cell's energy and redox state. nih.gov Similarly, studies on rat kidney tissue revealed adduct formation with numerous cytosolic and cytoskeletal proteins. nih.gov The mechanistic implication of this adduct formation is that the chemical modification of these proteins could compromise their function, potentially leading to cellular stress, altered metabolism, and ultrastructural abnormalities. nih.govnih.gov

Table 2: Identified Protein Targets of AcMPAG Adduct Formation in Rat Models

| Tissue | Protein Target | Potential Function |

|---|---|---|

| Liver | ATPase/ATP synthase (α and β subunits) | Cellular energy control |

| Protein disulfide isomerase A3 | Cellular redox state control | |

| Selenium binding protein | Not fully understood | |

| Colon | Selenium binding protein | Not fully understood |

| Kidney | Selenium binding protein | Not fully understood |

| Protein disulfide isomerase | Cellular redox state | |

| Aldehyde dehydrogenase | Metabolism | |

| Triosephosphate isomerase | Metabolism | |

| Kidney aminoacylase | Metabolism | |

| Tropomyosin 1 and 4 | Cytoskeletal structure | |

| Peroxiredoxin 3 and 6 | Antioxidant response |

Data compiled from studies on protein adducts in rat liver, colon, and kidney tissues. nih.govnih.gov

Research on Pro-inflammatory Mediator Modulation in Experimental Systems

In addition to its antiproliferative and protein-binding activities, AcMPAG has been shown to modulate inflammatory pathways. Research indicates that AcMPAG can induce the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from human mononuclear leukocytes. clinpgx.orgwikipedia.org This pro-inflammatory activity is hypothesized to be a potential link to some of the adverse effects associated with mycophenolate therapy. nih.govwikipedia.org The ability of this metabolite to stimulate an inflammatory response represents another facet of its complex biological profile. wikipedia.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Mycophenolic Acid-d3 Acyl-b-D-glucuronide | - |

| Mycophenolic Acid Acyl-β-D-glucuronide | AcMPAG |

| Mycophenolic Acid | MPA |

| Mycophenolic acid 7-O-glucuronide | MPAG |

| Guanosine triphosphate | GTP |

| Paclitaxel | - |

| Adenosine triphosphate | ATP |

| Protein disulfide isomerase A3 | - |

| Selenium binding protein | - |

| Aldehyde dehydrogenase | - |

| Triosephosphate isomerase | - |

| Kidney aminoacylase | - |

| Tropomyosin 1 and 4 | - |

| Peroxiredoxin 3 and 6 | - |

| Tumor Necrosis Factor-alpha | TNF-α |

Future Directions and Advanced Research Perspectives for Mycophenolic Acid D3 Acyl β D Glucuronide

Development of Novel Research Tools and Labeled Analogs for Metabolic Pathway Elucidation

The development of advanced research tools, particularly novel labeled analogs, is fundamental to comprehensively elucidating the metabolic pathways of mycophenolic acid. While AcMPAG-d3 serves as an excellent internal standard for mass spectrometry-based quantification, the synthesis of other specifically labeled analogs can provide deeper insights into the intricate metabolic conversions of MPA.

Future research will likely focus on:

Multi-Isotope Labeling: Synthesizing AcMPAG with a combination of stable isotopes, such as ¹³C and ¹⁵N, in addition to deuterium (B1214612). This would enable more complex metabolic flux analysis and help differentiate between various metabolic routes simultaneously. The use of fully ¹³C-substituted compounds is considered the gold standard for internal standards in mass spectrometry, as it minimizes the risk of H/D exchange and retention time shifts that can occur with deuterated analogs. researchgate.net

Positional Isotope Labeling: Placing isotopic labels at specific atomic positions within the AcMPAG molecule can help track the fate of different parts of the molecule during metabolic transformations. This can be particularly useful in studying the potential for acyl migration, a process where the glucuronyl moiety moves to different positions on the aglycone.

Fluorescently Labeled Analogs: The creation of fluorescently tagged AcMPAG analogs could enable real-time imaging and tracking of the metabolite within living cells and tissues. This would provide invaluable spatial and temporal information about its distribution, cellular uptake, and intracellular trafficking, complementing the quantitative data obtained from mass spectrometry.

These novel research tools will be instrumental in addressing key questions regarding the enterohepatic recirculation of MPA, the interconversion between AcMPAG and its phenolic glucuronide isomer (MPAG), and the potential for covalent binding of AcMPAG to proteins.

Integration of Omics Technologies and Computational Modeling in AcMPAG Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with computational modeling presents a powerful approach to unraveling the complexities of AcMPAG pharmacology and toxicology.

Pharmacogenomics of AcMPAG Metabolism: Genetic variations in the UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7, are known to influence the formation of AcMPAG. researchgate.net Future research will likely involve genome-wide association studies (GWAS) to identify novel genetic variants that affect AcMPAG levels and clinical outcomes. This knowledge can pave the way for personalized medicine approaches to MPA therapy.

Proteomics to Identify AcMPAG Adducts: The reactive nature of the acyl glucuronide can lead to the formation of covalent adducts with proteins. Advanced proteomics techniques, such as mass spectrometry-based targeted and untargeted protein analysis, can be employed to identify and quantify these adducts in various tissues. This will be crucial for understanding the potential mechanisms of AcMPAG-related toxicity.

Metabolomics for Comprehensive Pathway Analysis: Untargeted metabolomics can provide a global snapshot of the metabolic perturbations induced by MPA and its metabolites, including AcMPAG. By comparing the metabolomes of individuals with different MPA metabolic profiles, researchers can identify novel biomarkers of drug response and toxicity.

Computational Modeling and Simulation: Physiologically based pharmacokinetic (PBPK) models can be developed and refined to simulate the absorption, distribution, metabolism, and excretion (ADME) of MPA and its metabolites. These models, incorporating data from in vitro studies and clinical observations, can predict AcMPAG exposure in different patient populations and under various clinical scenarios, thereby aiding in the optimization of dosing strategies.

Advancements in Mechanistic Elucidation of AcMPAG Biological Roles

While AcMPAG is known to be pharmacologically active, its precise biological roles and mechanisms of action are not fully understood. nih.gov Future research will focus on dissecting its molecular interactions and downstream effects.

Key areas of investigation include:

Interaction with Cellular Transporters: AcMPAG is a substrate for various organic anion transporters (OATs), which play a critical role in its renal elimination. nih.gov Further studies are needed to characterize the kinetics of AcMPAG transport by different transporters and to investigate potential drug-drug interactions that could alter its clearance.

Modulation of Immune Cell Function: AcMPAG has been shown to inhibit the proliferation of human mononuclear leukocytes. researchgate.net Future research will delve deeper into the molecular mechanisms underlying this effect, including its impact on intracellular signaling pathways, cytokine production, and gene expression in different immune cell subsets. It has been suggested that AcMPAG may have an antiproliferative mechanism independent of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibition. researchgate.net

Off-Target Effects and Toxicity: The potential for AcMPAG to covalently bind to proteins raises concerns about its long-term toxicity. researchgate.net Advanced in vitro and in vivo models will be essential to identify the protein targets of AcMPAG, characterize the functional consequences of adduct formation, and establish a clear link between AcMPAG exposure and specific adverse events.

Standardization of Preclinical Research Methodologies Involving AcMPAG

To ensure the reliability and reproducibility of research findings, the standardization of preclinical research methodologies involving AcMPAG is paramount. This includes the development of consensus guidelines for in vitro and in vivo studies.

Key aspects that require standardization include:

In Vitro Assay Conditions: Establishing standardized protocols for in vitro experiments, such as cell culture models, incubation times, and concentrations of AcMPAG, will facilitate the comparison of results across different laboratories.

Animal Models: The selection of appropriate animal models that accurately reflect human MPA metabolism is crucial for preclinical studies. Further characterization of the UGT enzyme expression and activity in different animal species is needed to guide the selection of the most relevant models.

Analytical Methods: While LC-MS/MS is the gold standard for AcMPAG quantification, there is a need for the standardization of analytical methods, including sample preparation, chromatography conditions, and the use of appropriate internal standards like AcMPAG-d3. nih.gov This will help to minimize inter-laboratory variability and ensure the accuracy of pharmacokinetic and toxicokinetic data.

Reporting of Data: The development of standardized reporting guidelines for preclinical studies involving AcMPAG will ensure that all relevant experimental details and results are clearly and comprehensively documented, facilitating data interpretation and meta-analysis.

By focusing on these future directions, the scientific community can significantly advance our understanding of Mycophenolic Acid-d3 Acyl-β-D-glucuronide and its non-labeled counterpart, ultimately leading to the safer and more effective use of mycophenolic acid in clinical practice.

Q & A

Q. What is the role of MPA-d3 AG as an internal standard in pharmacokinetic studies?

MPA-d3 AG is a deuterated analog of mycophenolic acid acyl-β-D-glucuronide (MPAG), enabling precise quantification of MPAG in biological matrices. Its near-identical chemical structure to the endogenous metabolite minimizes matrix effects while providing distinct mass spectral signatures for differentiation. Methodologically, it is spiked into plasma/serum samples prior to extraction to correct for recovery variability during solid-phase extraction (SPE) or protein precipitation. For example, LC-MS/MS methods using MPA-d3 AG as an internal standard achieve linearity up to 200 mg/L for MPAG with precision (CV) <6% .

Q. How do researchers isolate and quantify MPA-d3 AG alongside endogenous MPAG in complex biological matrices?

Separation relies on reversed-phase chromatography coupled with tandem mass spectrometry. A typical workflow includes:

Sample Preparation : Acidification (e.g., 0.1% formic acid) followed by SPE to remove proteins and phospholipids.

Chromatography : Gradient elution using C18 columns (e.g., Atlantis dC18) with mobile phases containing ammonium formate and acetonitrile.

Detection : MRM transitions for MPA-d3 AG (e.g., m/z 499 → 319) and MPAG (e.g., m/z 496 → 319) to avoid cross-talk .

Ultraviolet (UV) detection at 215 nm is an alternative but lacks the specificity of MS .

Q. What are the key stability considerations for storing MPA-d3 AG in laboratory settings?

MPA-d3 AG is stable in powder form at -20°C for ≥3 years. In solution, storage at -80°C in amber vials is critical to prevent hydrolysis of the acyl glucuronide bond. Freeze-thaw cycles (>3) or exposure to pH >7.0 accelerates degradation, necessitating validation of storage conditions for each batch .

Advanced Research Questions

Q. How can researchers address matrix effects when quantifying MPA-d3 AG in human plasma using LC-MS/MS?

Matrix effects arise from ion suppression by co-eluting compounds. Mitigation strategies include:

- Post-Column Infusion : To identify regions of ion suppression.

- Matrix-Matched Calibration : Using analyte-free plasma from ≥6 donors.

- Enhanced Sample Cleanup : Hybrid SPE-protein precipitation (e.g., 90% acetonitrile + 0.1% formic acid) reduces phospholipid interference by >95% .

Studies report recovery rates of 95–106% for MPAG when combining acidification and SPE .

Q. What experimental designs reconcile discrepancies between in vitro and in vivo pharmacokinetic data for MPAG?

Nonlinear MPAG pharmacokinetics in vivo (e.g., enterohepatic recirculation) often conflict with linear in vitro models. Advanced approaches include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporates enterohepatic recycling and albumin binding parameters.

- Dual Ultrafiltration : Separates free vs. protein-bound MPA/MPAG to assess displacement dynamics.

- Crossover Studies : Comparing healthy volunteers vs. renal-impaired patients to isolate metabolic variability .

Q. How does MPA-d3 AG assist in resolving time-dependent inactivation of drug-metabolizing enzymes (e.g., CYP2C8)?

MPA-d3 AG serves as a probe for glucuronidation-mediated enzyme inactivation. Experimental protocols involve:

Pre-Incubation : CYP2C8 Supersomes or hepatocytes with MPA-d3 AG/NADPH.

Activity Assessment : Using paclitaxel 6α-hydroxylation as a marker.

Kinetic Analysis : Eadie-Hofstee plots to determine Kinact and KI.

Studies show clopidogrel acyl-β-D-glucuronide (structurally analogous) inactivates CYP2C8 with KI = 7.1 µM, highlighting competitive inhibition mechanisms .

Q. What methodological challenges arise when quantifying free vs. total MPAG concentrations in clinical samples?

Free MPAG (pharmacologically active) requires ultrafiltration (30 kDa membranes) under controlled pH (7.4) and temperature (37°C). Key pitfalls:

Q. How do researchers validate the specificity of MPA-d3 AG assays against endogenous isomers (e.g., phenolic glucuronides)?

Specificity validation involves:

Chromatographic Resolution : Baseline separation of acyl-β-D-glucuronide isomers (e.g., β- vs. α-anomers) using HILIC columns.

MS/MS Fragmentation : Monitoring unique fragment ions (e.g., m/z 319 for MPAG vs. m/z 113 for phenolic glucuronides).

Cross-Reactant Testing : Spiking samples with structurally related glucuronides (e.g., mycophenolic acid phenyl glucuronide) to confirm no interference .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.